molecular formula C12H14BNO4 B3021615 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1313758-93-8

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3021615
CAS No.: 1313758-93-8
M. Wt: 247.06
InChI Key: XXJWDGQXUAQEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Preparation Methods

The synthesis of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with appropriate organic substrates under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents and conditions for these reactions include the use of catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. In medicinal applications, the compound may target specific molecular pathways, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can be compared with other boron-containing compounds such as boronic acids and boronate esters. These compounds share similar reactivity patterns but differ in their specific applications and stability. For instance, boronic acids are widely used in Suzuki-Miyaura coupling reactions, while boronate esters are often used in the synthesis of complex organic molecules .

Similar Compounds

    Boronic acids: Commonly used in cross-coupling reactions.

    Boronate esters: Utilized in organic synthesis for the formation of complex molecules.

    Boranes: Known for their use in hydroboration reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic organic compound notable for its unique dioxazaborocane structure and potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₄BNO₄, indicating the presence of boron within a cyclic framework that includes nitrogen and oxygen atoms. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that allows it to interact with various biological targets. The presence of the boron atom is particularly significant, as it enables the compound to form stable complexes with nucleophiles. This property is crucial in its potential applications in drug design and development.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₄BNO₄
Molecular Weight247.06 g/mol
CAS Number943552-01-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular pathways. The boron atom's reactivity allows it to participate in various chemical transformations that can influence biological processes.

Key Mechanisms Include:

  • Formation of Boron Complexes: The compound can form stable complexes with nucleophiles, which may enhance its biological efficacy.
  • Targeting Specific Receptors: Preliminary studies suggest that compounds with similar structures may exhibit activity against key receptors involved in various diseases.

Biological Activity

Research indicates that compounds analogous to this compound exhibit significant biological activities. These include:

  • Anticancer Activity: The compound's boron content makes it a candidate for boron neutron capture therapy (BNCT), a specialized cancer treatment.
  • Antimicrobial Properties: Compounds with similar dioxazaborocane structures have shown antimicrobial effects in various studies.
  • Enzyme Inhibition: There is evidence suggesting potential inhibitory effects on certain enzymes that are critical for disease progression.

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dioneVinyl group instead of phenylPotentially lower activity due to less steric hindranceLacks methyl substitution on the phenyl ring
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dioneHydroxy group on phenylEnhanced solubility and potential for increased activityHydroxyl group may enhance interactions
2-borylated methylstyrenesSimilar borylation but different substituentsVaried activities depending on substituentsMore versatile due to different substituent variations

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Effects: Research demonstrated that dioxazaborocanes exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for future drug development.
  • Antimicrobial Activity Investigation: In vitro tests showed that certain derivatives of dioxazaborocanes possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies: Investigations into the enzyme inhibitory effects revealed that some dioxazaborocanes could effectively inhibit enzymes linked to metabolic disorders.

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWDGQXUAQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678941
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943552-01-0
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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